molecular formula C13H10ClF3N2O3 B11479571 3-(3-chloro-1,2-oxazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

3-(3-chloro-1,2-oxazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

Cat. No.: B11479571
M. Wt: 334.68 g/mol
InChI Key: CVTJDCWJEWOYFG-UHFFFAOYSA-N
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Description

3-(3-chloro-1,2-oxazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted oxazole ring and a trifluoromethoxy-substituted phenyl group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of 3-(3-chloro-1,2-oxazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide involves several steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.

    Coupling with Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Amidation: The final step involves the formation of the amide bond between the oxazole derivative and the trifluoromethoxyphenyl group, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

3-(3-chloro-1,2-oxazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxazole ring or the amide group.

    Substitution: The chlorine atom in the oxazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted oxazole derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

3-(3-chloro-1,2-oxazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide has several scientific research applications:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme activities and protein-ligand interactions.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-chloro-1,2-oxazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(3-chloro-1,2-oxazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide can be compared with other oxazole derivatives, such as:

    5-methyl-2-(2-nitrophenyl)oxazole: Known for its antimicrobial properties.

    5-butyl-3-p-tolyl-1,2,4-oxadiazole: Used in the development of new materials.

    2-chloro-3-ethyl-1,3-benzoxazol-3-ium: Studied for its potential anticancer activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H10ClF3N2O3

Molecular Weight

334.68 g/mol

IUPAC Name

3-(3-chloro-1,2-oxazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

InChI

InChI=1S/C13H10ClF3N2O3/c14-11-7-10(22-19-11)5-6-12(20)18-8-1-3-9(4-2-8)21-13(15,16)17/h1-4,7H,5-6H2,(H,18,20)

InChI Key

CVTJDCWJEWOYFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC2=CC(=NO2)Cl)OC(F)(F)F

Origin of Product

United States

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